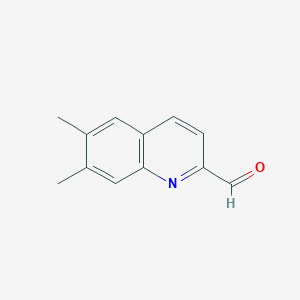

6,7-Dimethylquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

6,7-dimethylquinoline-2-carbaldehyde |

InChI |

InChI=1S/C12H11NO/c1-8-5-10-3-4-11(7-14)13-12(10)6-9(8)2/h3-7H,1-2H3 |

InChI Key |

BCTADYFWWHNBIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Dimethylquinoline 2 Carbaldehyde and Analogues

Strategies for Constructing the Quinoline (B57606) Ring System

The formation of the fundamental quinoline skeleton can be achieved through various synthetic strategies, primarily involving cyclization reactions and multi-component approaches. These methods offer versatility in accessing a wide range of substituted quinolines.

Cyclization Reactions for Quinoline Skeleton Formation

Cyclization reactions are a cornerstone of quinoline synthesis, providing numerous pathways to this heterocyclic system. These reactions often involve the formation of one or two rings from acyclic or partially cyclic precursors. Some classic and modern cyclization methods include:

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. Substituted anilines can be used to generate corresponding quinoline derivatives. pharmaguideline.com

Doebner-von Miller Reaction: Aniline reacts with α,β-unsaturated carbonyl compounds to form quinolines. This method is considered a modification of the Skraup synthesis. pharmaguideline.com

Combes Synthesis: Arylamines condense with β-diketones, followed by acid-catalyzed cyclization to yield substituted quinolines. pharmaguideline.comiipseries.org

Conrad-Limpach-Knorr Synthesis: This reaction utilizes anilines and β-ketoesters to produce 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction conditions. pharmaguideline.com

Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group to form a quinoline. pharmaguideline.com

Camps Cyclization: An o-acylaminoacetophenone is converted to hydroxyquinolines using a base. wikipedia.org

Electrophilic Cyclization: N-(2-alkynyl)anilines can undergo 6-endo-dig electrophilic cyclization using reagents like iodine monochloride (ICl), iodine (I2), or bromine (Br2) to produce 3-halo-substituted quinolines. nih.gov

Palladium-Catalyzed Annulation: o-Iodoanilines can react with propargyl alcohols in the presence of a palladium catalyst to afford 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

These methods provide a diverse toolkit for chemists to construct the quinoline core with various substitution patterns, which is the initial step toward the synthesis of specific targets like 6,7-dimethylquinoline-2-carbaldehyde.

Multi-Component Reaction Approaches to Quinoline Scaffolds

Multi-component reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. rsc.orgrsc.org This approach is highly convergent and atom-economical. rsc.org Several MCRs have been developed for the synthesis of quinoline derivatives:

Copper-Catalyzed MCR: A notable MCR involves the copper-catalyzed reaction of anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO) as a carbon source to produce 2-aryl quinolines. rsc.org This method is atom-efficient and allows for the direct synthesis of these derivatives.

Povarov Reaction: This is a well-known MCR for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines.

Aryne-Based MCRs: A three-component reaction involving arynes, quinolines, and aldehydes can lead to the diastereoselective synthesis of benzoxazino quinoline derivatives. acs.orgnih.gov

MCRs offer a powerful and efficient strategy for generating diverse quinoline libraries, which can then be further functionalized. rsc.org

Regioselective Introduction of the Carbaldehyde Functional Group

Once the 6,7-dimethylquinoline (B181126) scaffold is in place, the next critical step is the regioselective introduction of the carbaldehyde group at the C2-position. This requires methods that can specifically target the methyl group at this position for oxidation.

Oxidation Reactions for Aldehyde Formation

The oxidation of a methyl group at the 2- or 4-position of the quinoline ring to a carbaldehyde is a common and effective transformation. Selenium dioxide (SeO2) is a widely used reagent for this purpose. tandfonline.comtandfonline.comdu.ac.in

The reaction is typically carried out by heating the methylquinoline with SeO2 in a solvent like dioxane. tandfonline.comtandfonline.com Studies have shown that the 2-methyl group is more susceptible to oxidation than a 4-methyl group. nih.gov For instance, in the case of 2,4-dimethylquinoline, the 2-methyl group is oxidized preferentially. nih.gov

A study on the oxidation of 2,4,7-trimethylquinoline (B11914665) with SeO2 resulted in the formation of 4,7-dimethylquinoline-2-carbaldehyde, demonstrating the regioselectivity of this method for the 2-position methyl group. asianpubs.org Research has also clarified that high yields of quinoline aldehydes can be obtained without the need for freshly sublimed SeO2, and the key is to use an excess of the oxidant and to neutralize any carboxylic acid byproduct before isolating the aldehyde. tandfonline.com

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

| 2,4,7-trimethylquinoline | SeO2 | 4,7-dimethylquinoline-2-carbaldehyde | Good | asianpubs.org |

| 2-picoline | SeO2 | 2-pyridine carboxylic acid | 50% | emporia.edu |

| 4-picoline | SeO2 | 4-pyridine carboxylic acid | 77% | emporia.edu |

| 8-methylquinoline | SeO2 | 8-quinoline aldehyde | 49% | emporia.edu |

| 2-methylquinoline (B7769805) | SeO2 | 2-quinoline aldehyde | - | emporia.edu |

| 4-methylquinoline | SeO2 | 4-quinoline aldehyde | - | emporia.edu |

Table 1: Examples of Selenium Dioxide Oxidation

Alternative Synthetic Routes to Quinoline Carbaldehydes

While selenium dioxide oxidation is a primary method, other synthetic routes can also lead to quinoline carbaldehydes. These can involve the functionalization of pre-existing quinolines or building the aldehyde functionality during the ring-forming process.

One such alternative involves the Vilsmeier-Haack reaction. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have been synthesized via the Vilsmeier formylation of acetanilides. researchgate.net This reagent can also react with a methyl group at the C2 position of a quinoline ring. nih.gov

Another approach is the direct C-H functionalization of the quinoline ring, which has become a powerful tool for introducing various functional groups with high regioselectivity. mdpi.com While not directly producing a carbaldehyde in one step, these methods can introduce precursors that can be readily converted to the aldehyde.

Strategies for Methyl Substituent Incorporation at Positions 6 and 7

The introduction of methyl groups at the C6 and C7 positions of the quinoline core is a critical step in the synthesis of this compound. This substitution pattern is typically achieved by starting with an appropriately substituted aniline precursor. The most common and direct approach involves the use of 3,4-dimethylaniline (B50824) as the starting material in classical quinoline syntheses.

One of the most prominent methods is the Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. rochester.eduwikipedia.org In the context of synthesizing the 6,7-dimethylquinoline scaffold, 3,4-dimethylaniline is reacted with an appropriate α,β-unsaturated aldehyde or ketone. For instance, the reaction of 3,4-dimethylaniline with crotonaldehyde (B89634) in the presence of an acid catalyst can lead to the formation of 2,6,7-trimethylquinoline (B1355151). google.com A subsequent oxidation of the 2-methyl group would then yield the desired 2-carbaldehyde.

Another powerful method is the Skraup synthesis , a classic reaction for generating the quinoline ring system. This reaction utilizes glycerol, an oxidizing agent (such as nitrobenzene), and a dehydrating agent (like sulfuric acid) with an aniline derivative. jptcp.com Employing 3,4-dimethylaniline in a Skraup synthesis would directly yield 6,7-dimethylquinoline. This intermediate can then be subjected to a formylation reaction to introduce the aldehyde group at the C2 position.

The Combes quinoline synthesis offers an alternative route where an aniline is reacted with a β-diketone under acidic conditions. While less common for this specific substitution pattern, it provides another potential pathway for constructing the 6,7-dimethylquinoline core from 3,4-dimethylaniline.

The choice of synthetic strategy often depends on the availability of starting materials and the desired substitution pattern on the rest of the quinoline ring. For the synthesis of this compound, the Doebner-von Miller and Skraup syntheses starting from 3,4-dimethylaniline represent the most direct and well-established routes to the core heterocyclic structure.

A plausible synthetic route to this compound can be envisioned through two primary pathways:

Doebner-von Miller Synthesis followed by Oxidation:

Step 1: Synthesis of 2,6,7-trimethylquinoline. This can be achieved by reacting 3,4-dimethylaniline with crotonaldehyde using an acid catalyst.

Step 2: Oxidation of the 2-methyl group. The resulting 2,6,7-trimethylquinoline can be selectively oxidized to this compound. A common reagent for this transformation is selenium dioxide (SeO₂). nih.gov

Skraup Synthesis followed by Formylation:

Step 1: Synthesis of 6,7-dimethylquinoline. This is accomplished by reacting 3,4-dimethylaniline with glycerol, sulfuric acid, and an oxidizing agent.

Step 2: Vilsmeier-Haack Formylation. The 6,7-dimethylquinoline is then formylated at the electron-rich C2 position using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). mychemblog.comorganic-chemistry.orgijpcbs.com

Isolation and Purification Techniques for Quinoline Carbaldehydes

The successful synthesis of quinoline carbaldehydes is critically dependent on effective isolation and purification techniques to remove unreacted starting materials, reagents, and byproducts. The primary methods employed are chromatographic separation and recrystallization.

Chromatographic Separation Methods

Column chromatography is a widely used and effective technique for the purification of quinoline aldehydes. researchgate.netyoutube.comteledynelabs.com The choice of stationary and mobile phases is crucial for achieving good separation.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of aromatic aldehydes due to its high surface area and ability to separate compounds based on polarity. teledynelabs.comalfa-chemistry.com Alumina can also be used, particularly for compounds that may be sensitive to the acidic nature of silica gel.

Mobile Phase (Eluent): The selection of the eluent system is determined by the polarity of the target compound and the impurities. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or diethyl ether) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For quinoline aldehydes, which are moderately polar, a common starting point for eluent systems would be a mixture of hexane and ethyl acetate. researchgate.net The optimal ratio is determined empirically using thin-layer chromatography (TLC). In some cases where the aldehyde is prone to decomposition on silica gel, the column can be deactivated by adding a small amount of a base like triethylamine (B128534) to the eluent. researchgate.net

Table 1: Representative Eluent Systems for Column Chromatography of Aromatic Aldehydes

| Eluent System | Typical Ratio (v/v) | Comments |

| Hexane / Ethyl Acetate | 9:1 to 1:1 | A versatile system for a wide range of aromatic aldehydes. The ratio is adjusted based on the polarity of the specific compound. |

| Hexane / Diethyl Ether | 9:1 to 1:1 | Another common system, often providing different selectivity compared to ethyl acetate. |

| Dichloromethane / Hexane | 1:9 to 1:1 | Useful for less polar aldehydes. |

| Chloroform / Methanol (B129727) | 99:1 to 95:5 | Can be used for more polar aldehydes, but caution is needed as methanol can sometimes affect silica gel packing. |

The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified aldehyde.

Recrystallization Procedures

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. iaamonline.orgmnstate.edu The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

Table 2: Common Solvents for Recrystallization of Aromatic Aldehydes

| Solvent | Polarity | Comments |

| Ethanol (B145695) | Polar | A good general-purpose solvent for many organic compounds. Often used in combination with water. rochester.edu |

| Methanol | Polar | Similar to ethanol, can be effective for polar aldehydes. |

| Ethyl Acetate | Intermediate | Can be a good choice for compounds of intermediate polarity. |

| Toluene | Non-polar | Suitable for less polar aromatic compounds. |

| Hexane / Ethyl Acetate | Mixture | A common mixed solvent system where the ratio can be adjusted to achieve the desired solubility profile. researchgate.net |

| Ethanol / Water | Mixture | The addition of water as an anti-solvent to an ethanolic solution can induce crystallization. mnstate.edu |

General Recrystallization Procedure:

The impure solid is dissolved in a minimum amount of a suitable hot solvent.

If insoluble impurities are present, the hot solution is filtered.

The clear solution is allowed to cool slowly and undisturbed to room temperature, promoting the formation of well-defined crystals.

The cooling process can be completed in an ice bath to maximize the yield of the crystals.

The crystals are then collected by filtration, typically using a Büchner funnel under vacuum.

The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

Finally, the pure crystals are dried to remove any residual solvent.

For quinoline carbaldehydes, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, often provides the best results, allowing for fine-tuning of the solubility to achieve optimal purification. rochester.eduresearchgate.net

Reactivity and Derivatization of 6,7 Dimethylquinoline 2 Carbaldehyde

Chemical Transformations of the Aldehyde Functional Group

The aldehyde group at the 2-position of the quinoline (B57606) ring is the primary site for a variety of chemical transformations, including condensation, oxidation, and reduction reactions. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemical research.

Condensation Reactions of the Carbaldehyde Moiety

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with nucleophilic nitrogen compounds. This reactivity is a cornerstone for creating a wide array of derivatives.

The reaction of 6,7-Dimethylquinoline-2-carbaldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, forming a hemiaminal intermediate. youtube.com Subsequent dehydration, often catalyzed by a trace amount of acid, yields the stable C=N double bond characteristic of an imine. youtube.comlibretexts.org This process is a reversible reaction where water is eliminated. youtube.com The general reaction is a well-established method for synthesizing compounds with a quinoline-imine motif. researchgate.netorgsyn.org

The formation of imines is a versatile synthetic tool, as the properties of the resulting Schiff base can be tuned by varying the substituent on the primary amine. This reaction is fundamental in the synthesis of various heterocyclic systems and ligands for coordination chemistry.

Extending the principle of condensation reactions, this compound can react with hydrazine (B178648) and its derivatives, hydroxylamine (B1172632), and semicarbazide (B1199961) to form hydrazones, oximes, and semicarbazones, respectively. These reactions are analogous to imine formation and are crucial for synthesizing specific classes of compounds with distinct chemical properties. libretexts.org Research on the closely related 4,7-dimethylquinoline-2-carboxaldehyde has demonstrated its successful conversion into these derivatives. libretexts.org

Hydrazones: The condensation with hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine) produces the corresponding hydrazone derivatives. libretexts.orgchemicalbook.comlibretexts.org These reactions typically proceed by mixing the aldehyde and the hydrazine derivative in a suitable solvent like ethanol (B145695). chemicalbook.com The resulting hydrazones are often crystalline solids and serve as important intermediates in further synthetic transformations, such as the synthesis of formazans or various heterocyclic compounds. libretexts.org

Oximes: Reaction with hydroxylamine hydrochloride, usually in the presence of a mild base like sodium carbonate to liberate the free hydroxylamine, yields the corresponding oxime. researchgate.netnih.gov Oximes are highly crystalline and are used as intermediates in the synthesis of amides (via the Beckmann rearrangement) and other nitrogen-containing compounds. researchgate.netyoutube.com The synthesis is often efficient and can be carried out under mild conditions, including solvent-free grinding methods. researchgate.netnih.gov

Semicarbazones: Condensation with semicarbazide hydrochloride, typically in the presence of a base such as sodium bicarbonate, affords the semicarbazone derivative. orgsyn.org Semicarbazones are notable for their crystallinity and are valuable as synthetic intermediates for creating pharmaceutical and bioactive molecules. mdpi.comsigmaaldrich.com

Table 1: Condensation Reactions of Quinoline-2-Carbaldehyde Analogues

| Reactant | Product Type | Typical Reagents & Conditions | Reference |

|---|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalyst (e.g., acetic acid), solvent (e.g., ethanol), reflux. | researchgate.net |

| Hydrazine Hydrate (NH₂NH₂·H₂O) | Hydrazone | Ethanol, room temperature to reflux. | chemicalbook.com |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Oxime | Base (e.g., Na₂CO₃ or Pyridine), ethanol, reflux. | elsevierpure.com |

| Semicarbazide Hydrochloride (NH₂CONHNH₂·HCl) | Semicarbazone | Base (e.g., NaHCO₃), aqueous ethanol. | orgsyn.orgnih.gov |

Oxidation Pathways of the Aldehyde to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 6,7-Dimethylquinoline-2-carboxylic acid. This transformation is a common reaction in organic synthesis. Aldehydes are particularly susceptible to oxidation because of the hydrogen atom attached to the carbonyl carbon. libretexts.org

A variety of oxidizing agents can accomplish this conversion. Common laboratory reagents for the oxidation of aldehydes include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid). libretexts.orglibretexts.org The reaction typically proceeds by hydrating the aldehyde to a gem-diol intermediate, which is then oxidized to the carboxylic acid. researchgate.netlibretexts.org The existence of various substituted quinoline-2-carboxylic acids and quinoline-3-carboxylic acids confirms that the quinoline core is generally stable to these oxidative conditions. sigmaaldrich.comajchem-a.com

Reduction Reactions to Alcohols

The aldehyde group can be easily reduced to a primary alcohol, yielding (6,7-Dimethylquinolin-2-yl)methanol. This is a fundamental transformation that converts the planar carbonyl group into a tetrahedral alcohol. youtube.com

The reduction is most commonly achieved using hydride-based reducing agents. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for reducing aldehydes and ketones. libretexts.org It is often used in alcoholic solvents like ethanol or methanol (B129727) at room temperature.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also readily reduce aldehydes to primary alcohols. youtube.com Due to its higher reactivity, it is used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide intermediate. libretexts.orgyoutube.com

Both reagents work by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon, which upon workup yields the primary alcohol. libretexts.orgyoutube.com

Reactivity of the 6,7-Dimethylquinoline (B181126) Core

The 6,7-dimethylquinoline nucleus is an aromatic heterocyclic system that possesses its own distinct reactivity. The reactivity of the core is influenced by the electron-donating nature of the two methyl groups on the benzene (B151609) ring and the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring.

The quinoline ring system can undergo electrophilic aromatic substitution on the benzene portion (the carbocyclic ring). The positions for substitution are directed by the existing substituents. The two methyl groups at positions 6 and 7 are activating and would generally direct incoming electrophiles to the available positions on that ring, primarily position 5 and 8.

Conversely, the pyridine ring is generally deactivated towards electrophilic attack but is susceptible to nucleophilic substitution, particularly at positions 2 and 4, especially if a good leaving group is present. nih.gov For instance, the synthesis of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095) via the Vilsmeier-Haack reaction demonstrates a method of functionalizing the pyridine ring of a related dimethylaniline precursor.

The methyl groups themselves can also be sites of reaction. For example, the synthesis of 4,7-dimethylquinoline-2-carboxaldehyde is achieved through the oxidation of the methyl group at the 2-position of 2,4,7-trimethylquinoline (B11914665) using selenium dioxide (SeO₂), highlighting the reactivity of methyl groups at activated positions of the quinoline ring. libretexts.org Similarly, the methyl groups at positions 6 and 7 could potentially undergo free-radical halogenation or oxidation under specific, often harsh, conditions. Studies on related dimethyl-substituted quinolines show the core can be subjected to a range of reactions, including oxidation and reduction, without being destroyed.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of such substitutions are heavily influenced by the nature of the substituents already present on the ring. wikipedia.org

For this compound, the quinoline nucleus is the site of electrophilic attack. The two methyl groups at the C6 and C7 positions are activating groups, meaning they donate electron density to the benzene ring portion of the quinoline system. This donation stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the electrophilic attack, thereby increasing the reaction rate compared to unsubstituted benzene. wikipedia.orgmasterorganicchemistry.com Conversely, the -CHO (carbaldehyde) group at the C2 position is a deactivating group due to its electron-withdrawing nature, making the pyridine ring less susceptible to electrophilic attack.

The directing effect of these substituents determines the position of the incoming electrophile. Activating groups are typically ortho- and para-directors, while deactivating groups are meta-directors. masterorganicchemistry.com In the case of this compound, electrophilic substitution is expected to occur on the benzene ring, directed by the activating methyl groups. The C5 and C8 positions are the most likely sites for substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions for these reactions on this compound would need to be empirically determined, but the general mechanisms are well-established. makingmolecules.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6,7-dimethylquinoline-2-carbaldehyde and/or 8-Nitro-6,7-dimethylquinoline-2-carbaldehyde |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6,7-dimethylquinoline-2-carbaldehyde and/or 8-Bromo-6,7-dimethylquinoline-2-carbaldehyde |

| Sulfonation | SO₃, H₂SO₄ | 6,7-Dimethyl-2-formylquinoline-5-sulfonic acid and/or 6,7-Dimethyl-2-formylquinoline-8-sulfonic acid |

Nucleophilic Substitution Reactions on the Quinoline Ring (e.g., at C2 if chlorinated)

Nucleophilic substitution reactions on the quinoline ring are not as common as electrophilic substitutions unless the ring is activated by electron-withdrawing groups or contains a good leaving group. The aldehyde group at C2 does provide some activation. However, a more synthetically useful approach involves the conversion of a functional group into a good leaving group, such as a halogen.

For instance, if the 2-carbaldehyde group were to be replaced by a chlorine atom, forming 2-chloro-6,7-dimethylquinoline, this chloro-derivative would be susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

A variety of nucleophiles can displace the chloride, leading to a range of substituted quinolines. These reactions are valuable for introducing diverse functionalities at the C2 position. mdpi.com

Table 2: Examples of Nucleophilic Substitution on a Hypothetical 2-Chloro-6,7-dimethylquinoline

| Nucleophile | Reagent | Product |

| Ammonia | NH₃ | 6,7-Dimethylquinolin-2-amine |

| Hydrazine | N₂H₄ | 2-Hydrazinyl-6,7-dimethylquinoline |

| Methoxide | NaOCH₃ | 2-Methoxy-6,7-dimethylquinoline |

| Thiophenoxide | NaSPh | 2-(Phenylthio)-6,7-dimethylquinoline |

Utilization as a Crucial Building Block in Advanced Organic Synthesis

The aldehyde functionality, in conjunction with the quinoline scaffold, makes this compound a valuable starting material for the construction of more complex molecular architectures.

Synthesis of Novel Fused Heterocyclic Architectures

The aldehyde group is a versatile handle for cyclization reactions. It can react with various binucleophiles to form new heterocyclic rings fused to the quinoline system. These reactions often proceed via an initial condensation reaction at the aldehyde, followed by an intramolecular cyclization. The synthesis of fused quinolines is an active area of research due to the diverse biological activities exhibited by such compounds. researchgate.net

For example, condensation of this compound with a suitable o-disubstituted benzene derivative, such as o-phenylenediamine, could lead to the formation of a quinolino[2,3-b]quinoxaline ring system. Similarly, reaction with o-aminothiophenol could yield a quinolino[2,3-b] wikipedia.orgmdpi.combenzothiazine. The specific outcome would depend on the reaction conditions and the nature of the binucleophile. bohrium.com

Preparation of Complex Polycyclic Systems

Beyond the synthesis of fused heterocycles, this compound can serve as a key intermediate in the assembly of intricate polycyclic systems. The aldehyde can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Knoevenagel condensations, to extend the carbon framework. asianpubs.org

These reactions can be strategically employed in multi-step syntheses to build complex molecules with defined stereochemistry. For instance, a Wittig reaction could introduce a vinyl group, which could then participate in a Diels-Alder reaction to construct a new six-membered ring. The resulting polycyclic structure would incorporate the 6,7-dimethylquinoline moiety, potentially leading to novel compounds with interesting photophysical or biological properties. nih.gov The synthesis of such complex systems is a testament to the utility of functionalized quinolines as versatile synthons in organic chemistry.

Coordination Chemistry of 6,7 Dimethylquinoline 2 Carbaldehyde

Ligand Design and Binding Preferences

There is no available research data on the design of ligands based on 6,7-dimethylquinoline-2-carbaldehyde or its specific binding preferences for different metal ions.

Complexation with Transition Metal Ions

No studies documenting the complexation of this compound with transition metal ions have been found.

Complexation with Lanthanide and Actinide Series Metal Ions

There is no published research on the complexation of this compound with lanthanide or actinide metal ions.

Thermodynamic and Kinetic Stability Studies of Metal Complexes

No thermodynamic or kinetic stability data for any metal complexes of this compound are available in the scientific literature.

Structural Characterization of Metal-Ligand Coordination Compounds

There are no reports on the synthesis and structural characterization of any metal-ligand coordination compounds involving this compound. Consequently, no structural data, such as bond lengths, bond angles, or crystal structures, can be presented.

Theoretical and Computational Investigations of 6,7 Dimethylquinoline 2 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to molecules like quinoline (B57606) derivatives to calculate their properties with high accuracy, offering a balance between computational cost and precision. nih.gov

DFT calculations are instrumental in understanding the electronic makeup of a molecule by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

In a theoretical study on the closely related compound 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT calculations were used to determine these orbital energies. dergipark.org.trdergipark.org.tr The HOMO-LUMO energy gap was calculated to correspond to the S0→S2 electronic transition for both of its stable conformers. dergipark.org.tr Such analyses help in understanding the charge transfer interactions within the molecule.

Table 1: Representative FMO Properties for a Related Quinoline Derivative

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Trans | -6.85 | -3.10 | 3.75 |

| Cis | -6.91 | -3.07 | 3.84 |

Data derived from theoretical calculations on 2-Chloro-7-Methylquinoline-3-Carbaldehyde as an illustrative example. dergipark.org.tr

A primary use of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov This is crucial for understanding the molecule's shape and how it might interact with other molecules. For molecules with rotatable bonds, conformational analysis is performed to identify different stable structures (conformers) and their relative energies.

For instance, a computational analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde identified two stable conformers, 'cis' and 'trans', arising from the rotation around the single bond connecting the aldehyde group to the quinoline ring. dergipark.org.trdergipark.org.tr The calculations, performed at the B3LYP/6-311++G(d,p) level of theory, determined that the 'trans' conformer was more stable, with a precise energy difference between the two forms being calculated. dergipark.org.tr

Table 2: Calculated Energy Difference for Conformers of a Quinoline Analog

| Parameter | Value |

|---|---|

| Energy Difference (ΔE+ZPV) | 14.60 kJ mol⁻¹ |

This value represents the calculated energy difference between the cis and trans conformers of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergipark.org.tr

DFT is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. Theoretical calculations can predict:

Infrared (IR) and Raman Spectra : By calculating vibrational frequencies, DFT aids in the assignment of peaks observed in experimental spectra. This was successfully applied to interpret the FTIR and Raman spectra of 6-methyl 1,2,3,4-tetrahydroquinoline. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra : DFT can compute NMR chemical shifts, providing valuable information for structural elucidation.

UV-Vis Spectra : The electronic transitions responsible for UV-Vis absorption can be predicted, linking back to the HOMO-LUMO analysis. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To specifically investigate electronic absorption spectra and the behavior of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. dergipark.org.trresearchgate.net This method calculates the energies of vertical electronic transitions from the ground state (S0) to various excited states (S1, S2, etc.) and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. dergipark.org.tr

In the analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT calculations revealed the nature of its electronic transitions. dergipark.org.trdergipark.org.tr The transition from the ground state to the second excited state (S0→S2) was identified as the HOMO to LUMO transition for both conformers. dergipark.org.tr The study also identified other significant transitions, such as the S0→S1 transition, which was found to be the highest in energy. dergipark.org.tr

Table 3: Example of TD-DFT Calculated Excitation Energies and Oscillator Strengths

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 4.60 | 0.30 | HOMO → LUMO+1 |

| S0 → S2 | 3.75 | - | HOMO → LUMO |

| S0 → S3 | 4.19 | 0.11 | HOMO-2 → LUMO |

Data shown is for the trans and cis conformers of the related compound 2-Chloro-7-Methylquinoline-3-Carbaldehyde, illustrating typical TD-DFT output. dergipark.org.tr

Molecular Docking and Dynamics Simulations in Ligand-Receptor Interactions

Molecular docking is a computational technique used extensively in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. nih.govnih.gov This method allows researchers to screen virtual libraries of compounds against biological targets to identify potential drug candidates.

While specific docking studies for 6,7-Dimethylquinoline-2-carbaldehyde are not detailed in the available literature, the quinoline scaffold itself is a common subject of such investigations. For example, various quinoline derivatives have been docked into the active sites of enzymes like HIV-reverse transcriptase and butyrylcholinesterase to understand their inhibitory potential. nih.govnih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing molecular descriptors (properties derived from the molecular structure), QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

One study successfully developed a 3D-QSAR model for a series of 33 quinoline derivatives to analyze their anti-gastric cancer activity. nih.gov Using Comparative Molecular Field Analysis (CoMFA), the model correlated the three-dimensional steric and electrostatic fields of the molecules with their biological potency. nih.gov Such models are invaluable for ligand-based drug design, as they provide insights into the structural features that enhance or diminish activity, thereby guiding the synthesis of more effective therapeutic agents. nih.gov

Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 6,7-Dimethylquinoline-2-carbaldehyde is expected to provide distinct signals corresponding to each unique proton environment. The aldehyde proton (CHO) should appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.5 and 10.5 ppm. The four aromatic protons on the quinoline (B57606) ring would reside in the δ 7.0–8.5 ppm range. Specifically, the H-3 and H-4 protons would likely appear as doublets due to mutual coupling, while the H-5 and H-8 protons would appear as singlets due to their isolation from other protons. The two methyl groups at positions 6 and 7 are expected to produce two sharp singlets in the aliphatic region, likely between δ 2.3 and 2.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds.

| Proton | Predicted δ (ppm) | Predicted Multiplicity |

|---|---|---|

| CHO | 9.5 - 10.5 | Singlet (s) |

| H-3 | 7.5 - 8.2 | Doublet (d) |

| H-4 | 7.8 - 8.5 | Doublet (d) |

| H-5 | 7.2 - 7.8 | Singlet (s) |

| H-8 | 7.2 - 7.8 | Singlet (s) |

| 6-CH₃ | 2.3 - 2.7 | Singlet (s) |

| 7-CH₃ | 2.3 - 2.7 | Singlet (s) |

The ¹³C NMR spectrum is predicted to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The most downfield signal would be that of the aldehyde carbonyl carbon, expected around δ 190–195 ppm. The nine carbons of the quinoline ring system would generate signals in the aromatic region (δ 120–160 ppm). The two methyl carbons would be observed in the upfield aliphatic region, typically between δ 15–25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds.

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| C=O | 190 - 195 |

| C2, C4, C4a, C6, C7, C8a | 135 - 160 |

| C3, C5, C8 | 120 - 135 |

| 6-CH₃ | 15 - 25 |

| 7-CH₃ | 15 - 25 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key cross-peak would be expected between the H-3 and H-4 protons, confirming their adjacent positions on the quinoline ring. The absence of other correlations for the H-5 and H-8 protons would support their assignment as singlets.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would be used to definitively link each proton signal (e.g., H-3, H-5, H-8, methyl protons) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping longer-range (2-3 bond) correlations, which helps piece together the molecular structure. Key expected correlations for this compound would include:

The aldehyde proton (CHO) showing a correlation to the C-2 carbon, confirming the position of the aldehyde group.

The H-3 proton correlating to C-2 and C-4a.

The protons of the 6-CH₃ group showing correlations to C-5, C-6, and C-7.

The protons of the 7-CH₃ group showing correlations to C-6, C-7, and C-8.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, expected in the range of 1690–1715 cm⁻¹. Other characteristic absorptions would include the C-H stretch of the aldehyde group, which typically appears as two weak bands (a Fermi doublet) around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the quinoline ring would produce a series of bands in the 1400–1600 cm⁻¹ fingerprint region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound Note: These are estimated frequency ranges.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak |

| Carbonyl (C=O) Stretch | 1690 - 1715 | Strong, Sharp |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass of this compound (C₁₂H₁₁NO) is 185.0841 g/mol . In HRMS, the protonated molecule [M+H]⁺ would be observed at an m/z of 186.0919.

Fragmentation analysis within the mass spectrometer provides structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of a hydrogen radical ([M-H]⁺) from the aldehyde group.

Loss of carbon monoxide (CO, 28.01 Da) to give an m/z of 157.0735 for the [M-CO+H]⁺ fragment.

Loss of the entire formyl radical (CHO, 29.02 Da) to yield an m/z of 156.0813.

Table 4: Predicted HRMS Data for this compound

| Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₂H₁₁NO | 185.0841 |

| [M+H]⁺ | C₁₂H₁₂NO⁺ | 186.0919 |

| [M-CO+H]⁺ | C₁₁H₁₂N⁺ | 158.0964 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated system of the quinoline ring, further extended by the carbonyl group, is expected to result in strong absorptions in the UV region. Typically, aromatic systems like quinoline exhibit multiple strong absorption bands corresponding to π → π* transitions, which would likely be observed between 200 and 350 nm. researchgate.netnih.gov The carbonyl group also possesses a weaker n → π* transition, which may appear as a shoulder or a separate band at a longer wavelength, potentially above 300 nm. mdpi.com The precise wavelengths (λ_max) and intensities of these absorptions are sensitive to the solvent used.

Detailed Spectroscopic and Crystallographic Data for this compound Currently Unavailable in Publicly Accessible Research

A thorough and targeted search of scientific literature and crystallographic databases has revealed a significant lack of publicly available data for the chemical compound this compound. Despite extensive investigation into methodologies for its characterization, specific research findings related to its single-crystal X-ray diffraction (SCXRD), molecular and supramolecular architecture, intermolecular interactions, crystallographic refinement, and elemental analysis are not present in the accessible scientific domain.

While research exists on the synthesis and characterization of other quinoline derivatives, including various isomers and substituted quinoline-carbaldehydes, this information is not directly applicable to this compound. The precise substitution pattern of the two methyl groups at the 6- and 7-positions of the quinoline ring system, in conjunction with the carbaldehyde group at the 2-position, imparts a unique set of physicochemical properties that cannot be accurately extrapolated from related but structurally distinct molecules.

The requested detailed analysis, particularly concerning the advanced crystallographic characterization of this compound, remains an area for future scientific exploration. The generation of single crystals of this compound and their subsequent analysis using SCXRD would be required to elucidate its definitive molecular and supramolecular structure. Such an investigation would provide invaluable insights into its solid-state packing, identify key intermolecular interactions such as hydrogen bonding and stacking interactions, and allow for the precise determination of its crystallographic parameters.

Furthermore, elemental analysis, a fundamental technique for verifying the empirical formula of a synthesized compound, has not been specifically reported for this compound in the reviewed literature. This analysis is crucial for confirming the compound's compositional purity.

Given the absence of specific experimental data for this compound, a comprehensive and scientifically accurate article focusing solely on the requested spectroscopic and crystallographic characterization methodologies cannot be constructed at this time. The scientific community awaits further research to fill this knowledge gap.

Advanced Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.netnih.goviipseries.org While effective, these methods often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Future research will likely focus on developing greener and more sustainable synthetic pathways to 6,7-Dimethylquinoline-2-carbaldehyde.

Key areas of exploration include:

Catalytic Approaches: The use of transition metal catalysts or organocatalysts could enable milder reaction conditions and higher selectivity, reducing energy consumption and by-product formation. nih.govrsc.org For instance, metal-free catalytic systems are gaining traction for quinoline synthesis. nih.gov

Benign Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives is a critical aspect of green chemistry. Research into water-based syntheses or the use of ionic liquids could provide sustainable routes. nih.gov

One-Pot Syntheses: Designing multi-component reactions where several synthetic steps are combined into a single operation can significantly improve efficiency and reduce waste. nih.govnih.gov

Vilsmeier-Haack Reaction Modifications: The Vilsmeier-Haack reaction is a common method for formylating aromatic compounds and can be used to synthesize quinoline-carbaldehydes. wikipedia.orgorganic-chemistry.orgambeed.comijsr.net Future work could focus on making this reaction more sustainable by using greener reagents and reaction conditions. For example, the use of symmetrical trichloro triazine adducts with N,N'-dimethyl formamide (B127407) has been explored as a green alternative for Vilsmeier-Haack type reactions. researchgate.net A plausible synthetic route to this compound could involve the oxidation of 2,6,7-trimethylquinoline (B1355151). asianpubs.org

Exploration of Photophysical Properties and Applications

Quinoline and its derivatives are known for their interesting photophysical properties, including fluorescence, which makes them suitable for various applications in sensing and imaging. nih.govnih.goveco-vector.com The introduction of dimethyl and carbaldehyde groups onto the quinoline scaffold is expected to modulate its electronic structure and, consequently, its absorption and emission properties.

Future research in this area should include:

Systematic Photophysical Characterization: A thorough investigation of the absorption and fluorescence spectra, quantum yields, and excited-state lifetimes of this compound and its derivatives is necessary.

Fluorogenic Probes: Quinoline-2-carbaldehyde derivatives can react with primary amines to form highly fluorescent isoindoles, making them useful as fluorogenic derivatizing reagents for the sensitive detection of biomolecules like amino acids. nih.govgoogle.com The development of this compound-based probes for specific analytes could be a promising research avenue.

Luminescent Materials: The inherent luminescence of the quinoline core suggests that its derivatives could be employed in the development of organic light-emitting diodes (OLEDs) and other luminescent materials. researchgate.net

| Property | Description | Potential Application |

| Fluorescence | Emission of light upon absorption of electromagnetic radiation. | Chemical sensors, biological imaging, OLEDs. |

| Stokes Shift | The difference between the maximum absorption and maximum emission wavelengths. | Enhanced sensitivity in fluorescence-based detection. |

| Quantum Yield | The efficiency of the conversion of absorbed photons into emitted photons. | Brightness of fluorescent probes and materials. |

Catalytic Applications of Metal Complexes Derived from this compound

Schiff bases derived from quinoline-2-carbaldehyde are excellent ligands for a variety of metal ions. mdpi.comckthakurcollege.netacs.orgresearchgate.net The resulting metal complexes have shown significant catalytic activity in a range of organic transformations. nih.govckthakurcollege.netresearchgate.net The steric and electronic properties of the ligand, which can be tuned by substituents, play a crucial role in the catalytic performance of the metal complex. nsf.gov

Prospective research directions include:

Synthesis of Novel Metal Complexes: The synthesis and characterization of new metal complexes of Schiff bases derived from this compound with various transition metals (e.g., Cu, Ni, Co, Pd, Ru). ckthakurcollege.netresearchgate.net

Homogeneous and Heterogeneous Catalysis: Investigating the catalytic efficacy of these complexes in reactions such as oxidations, reductions, C-C coupling reactions, and asymmetric synthesis. nih.govresearchgate.net The development of heterogeneous catalysts by immobilizing the complexes on solid supports could facilitate catalyst recovery and reuse.

Mechanistic Studies: Detailed mechanistic investigations, including computational studies, to understand the role of the metal center and the ligand in the catalytic cycle. This understanding is crucial for designing more efficient and selective catalysts. nih.gov

| Catalytic Reaction | Potential Metal Complex | Significance |

| Oxidation | Mn(II), Fe(III), Cu(II) complexes | Synthesis of valuable oxygenated organic compounds. |

| Henry Reaction | Chiral Schiff base metal complexes | Formation of β-nitroalcohols, important building blocks in organic synthesis. researchgate.net |

| C-C Coupling | Palladium(II) complexes | Construction of complex organic molecules. nih.gov |

Computational-Guided Design of Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting the properties and reactivity of molecules. nih.govresearchgate.netrsc.orgrsc.orgasianpubs.org By modeling the electronic structure and properties of this compound and its potential derivatives, researchers can gain insights that guide synthetic efforts.

Future computational studies could focus on:

Predicting Physicochemical Properties: Calculating properties such as HOMO-LUMO energy gaps, molecular electrostatic potential, and spectroscopic characteristics to predict reactivity and photophysical behavior. nih.govrsc.orgasianpubs.org

Designing Functional Molecules: Using computational screening to identify derivatives with optimized properties for specific applications, such as enhanced fluorescence for sensing or improved catalytic activity. For example, computational studies can help in designing derivatives with specific binding affinities for biological targets. researchgate.netnih.gov

Understanding Reaction Mechanisms: Elucidating the mechanisms of reactions involving this compound, which is crucial for optimizing reaction conditions and developing new synthetic methodologies.

| Computational Method | Information Gained | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, energy levels, reactivity descriptors. | Prediction of properties, design of new derivatives. rsc.orgasianpubs.org |

| Time-Dependent DFT (TD-DFT) | Excited state properties, absorption and emission spectra. | Understanding photophysical properties. researchgate.netrsc.org |

| Molecular Docking | Binding affinity and mode of interaction with target proteins. | Design of potential therapeutic agents. researchgate.net |

Integration with Materials Science and Supramolecular Chemistry

The rigid and planar structure of the quinoline ring makes it an attractive building block for the construction of well-defined supramolecular architectures and advanced materials. acs.org Quinoline derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. acs.orgresearchgate.net

Future research should explore the integration of this compound into:

Metal-Organic Frameworks (MOFs): The carbaldehyde group can be further functionalized to create multidentate ligands suitable for the construction of porous MOFs. These materials have potential applications in gas storage, separation, and catalysis. researchgate.netrsc.orgresearchgate.net

Covalent Organic Frameworks (COFs): Similar to MOFs, the periodic and porous nature of COFs makes them interesting for various applications. The versatile chemistry of the aldehyde group can be exploited to incorporate this compound into robust COF structures. researchgate.net

Supramolecular Assemblies: The ability of the quinoline ring to participate in π-π stacking and other non-covalent interactions can be harnessed to create self-assembled structures with interesting optical and electronic properties. acs.org

Q & A

Q. What are the primary synthetic routes for 6,7-dimethylquinoline-2-carbaldehyde, and what reagents are critical for achieving high yields?

The synthesis typically involves functionalization of the quinoline backbone. Key steps include:

- Oxidative methods : Potassium permanganate or other oxidizing agents introduce carbonyl groups .

- Reductive alkylation : Sodium borohydride or similar agents may reduce intermediates to stabilize the aldehyde moiety .

- Substitution reactions : Nucleophiles like amines or alcohols target the aldehyde group for derivatization . Table: Common reagents and their roles

| Reagent | Role | Example Reaction Step |

|---|---|---|

| KMnO₄ | Oxidation of methyl groups | Conversion of methyl to aldehyde |

| NaBH₄ | Stabilization of intermediates | Reduction of nitro intermediates |

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) are widely used due to their robustness in handling small-molecule crystallography . Key parameters:

- Space group determination (e.g., monoclinic or orthorhombic systems).

- Validation via R-factor (<5% for high-resolution data) and residual electron density maps.

Q. What biological activities are associated with this compound derivatives?

Quinoline derivatives exhibit:

- Anticancer activity : Interaction with DNA topoisomerases or kinase inhibition .

- Antibacterial effects : Disruption of bacterial cell membranes via metal chelation .

- High gastrointestinal absorption : Predicted by QSAR models, making them viable for oral drug candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound analogs?

Contradictions often arise from pharmacokinetic factors or off-target effects. Strategies include:

Q. What catalytic systems are effective for cross-coupling reactions involving this compound?

Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) enable Suzuki-Miyaura couplings for aryl functionalization. Conditions:

- Solvent system : Dioxane-water (4:1 v/v) .

- Ligands : PCy₃ enhances catalytic efficiency .

- Temperature : 90°C for 3 hours achieves >80% yield in model reactions .

Q. How can spectroscopic data (NMR, IR) distinguish between tautomeric forms of this compound?

- ¹³C NMR : Aldehyde carbonyl signals appear at ~190–200 ppm, while enol tautomers show downfield shifts due to conjugation .

- IR spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) vs. ~1650 cm⁻¹ (C-O in enol form) .

- Dynamic NMR : Temperature-dependent studies reveal tautomeric equilibrium in DMSO-d₆ .

Q. What experimental design considerations are critical for assessing the metal-chelating properties of this compound?

- pH control : Chelation efficiency varies with pH (e.g., optimal at pH 5–7 for transition metals) .

- Spectrophotometric titration : Monitor UV-Vis absorbance shifts upon metal binding (e.g., Fe³⁺ at 450 nm) .

- Competitive assays : Use EDTA to quantify binding affinity relative to known chelators .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.